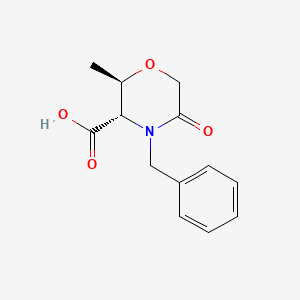

(2R,3S)-4-benzyl-2-methyl-5-oxomorpholine-3-carboxylic acid

Description

(2R,3S)-4-Benzyl-2-methyl-5-oxomorpholine-3-carboxylic acid is a chiral morpholine derivative featuring a benzyl group at position 4, a methyl substituent at position 2, and a carboxylic acid moiety at position 2. This compound is part of a broader class of morpholine-based carboxylic acids, which are often explored for their applications in medicinal chemistry due to their ability to mimic peptide bonds and modulate pharmacokinetic profiles. Notably, commercial availability data from CymitQuimica indicates that this compound has been discontinued across multiple quantity tiers (1g, 50mg, 250mg, etc.), suggesting challenges in synthesis, stability, or market demand .

Properties

IUPAC Name |

(2R,3S)-4-benzyl-2-methyl-5-oxomorpholine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO4/c1-9-12(13(16)17)14(11(15)8-18-9)7-10-5-3-2-4-6-10/h2-6,9,12H,7-8H2,1H3,(H,16,17)/t9-,12+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWKSAFKXCAKKDJ-SKDRFNHKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(N(C(=O)CO1)CC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H](N(C(=O)CO1)CC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(2R,3S)-4-benzyl-2-methyl-5-oxomorpholine-3-carboxylic acid, also known by its CAS number 681851-25-2, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy against various biological targets, and relevant case studies.

- Molecular Formula : C13H15NO4

- Molecular Weight : 249.26 g/mol

- Purity : >98%

- Solubility : Specific solubility data is not provided in the sources.

The biological activity of this compound has been linked to its interaction with specific enzymes and proteins. Notably, it has shown potential as an inhibitor of lactate dehydrogenase, an enzyme involved in the conversion of pyruvate to lactate. This inhibition can affect metabolic pathways relevant in conditions such as cancer and metabolic disorders.

Biological Activity Overview

The compound has been evaluated for various biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that derivatives of morpholine compounds exhibit varying degrees of antimicrobial effectiveness. However, specific data for this compound is limited.

- Anticancer Activity : Research indicates that similar morpholine derivatives have shown promise as anticancer agents. For instance, compounds with structural similarities have demonstrated inhibition of cancer cell proliferation in vitro.

- Enzyme Inhibition : The compound's ability to inhibit lactate dehydrogenase suggests potential applications in treating conditions where lactate accumulation is detrimental.

Study 1: Anticancer Activity

A study focusing on morpholine derivatives evaluated their effects on breast cancer cell lines. While specific results for this compound were not detailed, related compounds showed significant cytotoxicity against cancer cells, indicating a potential for further exploration in this area .

Study 2: Enzyme Interaction

Research on enzyme inhibitors highlighted the importance of structural modifications in enhancing biological activity. The interaction with lactate dehydrogenase was particularly noted as a critical pathway for therapeutic intervention in metabolic diseases .

Comparative Biological Activity Table

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Key Similar Compounds and Structural Features

The following table summarizes structurally related compounds, their similarity scores, and distinguishing features based on CAS data and similarity algorithms :

| CAS No. | Compound Name | Similarity Score | Key Structural Differences |

|---|---|---|---|

| 106973-36-8 | (R)-4-Benzyl-5-oxomorpholine-3-carboxylic acid | 0.97 | Lacks the 2-methyl group; stereochemistry at position 2 (R configuration). |

| 106973-37-9 | (S)-4-Benzyl-5-oxomorpholine-3-carboxylic acid | 0.97 | Lacks the 2-methyl group; stereochemistry at position 2 (S configuration). |

| 287930-73-8 | 4-Benzyl-2-hydroxymorpholin-3-one | 0.72 | Replaces carboxylic acid with hydroxyl group at position 2; lacks methyl substituent. |

| 88150-75-8 | Ethyl 4-(2-(1,3-dioxoisoindolin-2-yl)ethoxy)-3-oxobutanoate | 0.72 | Substituents include ethyl ester and dioxoisoindoline groups; divergent core structure. |

| 18085-37-5 | Methyl 1-benzylazetidine-2-carboxylate | 0.75 | Azetidine ring instead of morpholine; methyl ester at position 2. |

In-Depth Comparison

Enantiomeric Pair: (R)- and (S)-4-Benzyl-5-oxomorpholine-3-carboxylic Acid

These enantiomers share near-identical structural frameworks with the target compound but lack the 2-methyl group. The high similarity score (0.97) underscores their close relationship. Differences in stereochemistry at position 2 may lead to divergent biological activities. For instance, the (R)-enantiomer could exhibit enhanced binding affinity to chiral targets like enzymes or receptors compared to the (S)-form.

4-Benzyl-2-hydroxymorpholin-3-one

The lower similarity score (0.72) reflects these changes, which may diminish its utility in contexts requiring ionic interactions (e.g., enzyme inhibition) but improve membrane permeability .

Ethyl 4-(2-(1,3-Dioxoisoindolin-2-yl)ethoxy)-3-oxobutanoate

This compound diverges significantly, featuring an ethyl ester and a dioxoisoindoline moiety. Its dissimilar core structure (similarity score: 0.72) suggests distinct physicochemical properties, such as increased lipophilicity due to the ester group. Such derivatives may serve as prodrugs or intermediates in synthetic pathways .

Methyl 1-Benzylazetidine-2-carboxylate

The substitution of the morpholine ring with an azetidine ring introduces a smaller, more strained four-membered ring system. The methyl ester group at position 2 may enhance oral bioavailability but reduce target engagement specificity. This structural variation underscores the importance of ring size in modulating conformational stability and binding interactions .

Research Implications and Challenges

Comparative studies with its analogs suggest that the 2-methyl group and carboxylic acid moiety are critical for balancing steric effects and reactivity. Future research could explore:

- Stereochemical Optimization : Enantioselective synthesis of methyl-bearing analogs to evaluate pharmacological superiority.

- Prodrug Development : Leveraging ester derivatives (e.g., ethyl or methyl esters) to improve bioavailability.

- Structure-Activity Relationship (SAR) Studies : Systematic analysis of substituent effects on target binding and metabolic stability.

Preparation Methods

Starting Material and Initial Protection

- The synthesis often begins with the protection of the amine functionality of (S)-serine via reductive amination to prevent side reactions during subsequent steps.

- The carboxylic acid group is also protected, commonly by benzyl esterification, to facilitate selective transformations.

Cyclization to Form Morpholine Ring

- Cyclization is achieved by reaction with 2-chloroacetyl chloride, which introduces the oxo group and closes the morpholine ring, yielding oxomorpholine-3-carboxylic acid derivatives.

- This step is crucial for establishing the morpholine core with the correct stereochemistry at the 3-position.

Reduction and Functional Group Manipulation

- Reduction of the lactam carbonyl group can be performed using borane (BH3) in tetrahydrofuran (THF), which provides higher yields and cleaner reactions compared to other reducing agents like 9-borabicyclo[3.3.1]nonane.

- The benzyl protecting groups are removed by catalytic hydrogenation (H2, Pd/C), yielding the free amine and acid functionalities.

Enantiomeric Purity and Stereochemical Control

- The enantiomeric purity of the product is confirmed by chiral high-performance liquid chromatography (HPLC), with reported enantiomeric excess (ee) values as high as 98%, indicating minimal racemization during synthesis.

- The stereochemical integrity is maintained throughout the synthetic sequence by careful selection of reaction conditions and protecting groups.

Representative Synthetic Scheme (Summary)

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| 1 | Reductive amination of (S)-serine | 58 | Amine protection |

| 2 | Reaction with 2-chloroacetyl chloride | 74 | Cyclization to oxomorpholine |

| 3 | Benzylation (protection of acid) | 97 | Protection of carboxyl group |

| 4 | Reduction with BH3/THF | 87 | Lactam carbonyl reduction |

| 5 | Hydrogenation (H2, Pd/C) | 92 | Removal of benzyl protecting groups |

Data adapted from a detailed synthetic study on morpholine derivatives.

Alternative Preparation Approaches

- Some methods involve the use of lithium aluminum hydride (LiAlH4) for reduction steps, though borane reagents have shown superior selectivity and yields.

- Enzymatic or organocatalytic asymmetric syntheses have been explored to improve stereoselectivity and reduce the number of synthetic steps, though these are less commonly applied for this specific compound.

- The use of chiral auxiliaries or chiral catalysts during the cyclization step can further enhance stereochemical control.

Research Findings and Analytical Data

- The synthetic route preserves the stereochemistry as confirmed by chiral HPLC analysis, with enantiomeric excess values reaching 98%, indicating high stereochemical fidelity.

- Nuclear magnetic resonance (NMR) spectroscopy, including 1H, COSY, and ROESY experiments, supports the structural assignment and conformational analysis of the morpholine ring system.

- Mass spectrometry (MS) and liquid chromatography-mass spectrometry (LC-MS) are used to confirm molecular weight and purity of intermediates and final products.

Summary Table of Key Synthetic Parameters

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing (2R,3S)-4-benzyl-2-methyl-5-oxomorpholine-3-carboxylic acid with high stereochemical purity?

- Methodological Answer : The synthesis typically involves stereoselective cyclization of precursor amino acids or esters. For example, benzyl-protected intermediates (e.g., 4-benzyl-5-oxomorpholine derivatives) are synthesized via nucleophilic substitution or ring-closing metathesis. Chiral resolution using preparative HPLC with polysaccharide-based columns (e.g., Chiralpak® AD-H) is critical to isolate the (2R,3S)-isomer . Key steps include optimizing reaction conditions (e.g., temperature, solvent polarity) to minimize epimerization, as minor changes in chromatographic conditions can lead to co-elution or separation of stereoisomers .

Q. How can the purity and identity of this compound be validated in academic research?

- Methodological Answer : Use a combination of analytical techniques:

- HPLC : Reverse-phase C18 columns with UV detection (λ = 210–254 nm) and a mobile phase of acetonitrile/water (0.1% TFA). Compare retention times against known standards .

- NMR : Assign stereochemistry via - and -NMR, focusing on coupling constants (e.g., ) and NOESY correlations to confirm the (2R,3S) configuration .

- Mass Spectrometry : High-resolution ESI-MS to confirm the molecular ion ([M+H]) and isotopic pattern matching the formula .

Advanced Research Questions

Q. What strategies are effective in resolving data contradictions arising from stereochemical instability during kinetic studies?

- Methodological Answer : Epimerization under experimental conditions (e.g., pH, temperature) can lead to conflicting results. Mitigate this by:

- Conducting stability studies using -NMR or chiral HPLC to monitor isomer ratios over time .

- Implementing low-temperature storage (-20°C in anhydrous DMSO) to reduce degradation .

- Designing control experiments with deuterated solvents to track proton exchange rates affecting stereochemical integrity .

Q. How can computational methods aid in predicting the reactivity of this compound in catalytic systems?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) model transition states for reactions involving the morpholine ring. Focus on:

- Electron density maps to identify nucleophilic/electrophilic sites (e.g., the oxo group at position 5).

- Solvent effects (PCM models) to simulate reaction environments .

- Compare predicted vs. experimental values for catalytic hydrogenation or oxidation steps .

Q. What are the best practices for identifying and quantifying trace impurities in bulk samples?

- Methodological Answer :

- LC-MS/MS : Use a triple quadrupole system in MRM mode to detect impurities at <0.1% levels. Target common byproducts like de-benzylated analogs or oxidized derivatives .

- Isotopic Labeling : Synthesize -labeled internal standards to improve quantification accuracy .

- Forced Degradation Studies : Expose the compound to heat, light, and acidic/basic conditions to profile degradation pathways .

Experimental Design & Data Analysis

Q. How should researchers design assays to evaluate the compound’s biological activity while minimizing matrix interference?

- Methodological Answer :

- Sample Preparation : Use solid-phase extraction (SPE) with mixed-mode sorbents to isolate the compound from biological matrices (e.g., plasma). Validate recovery rates (≥85%) via spike-and-recovery experiments .

- Matrix Effects : Characterize ion suppression/enhancement using post-column infusion in LC-MS .

- Statistical Controls : Include blank runs and replicate samples (n ≥ 6) to account for environmental variability .

Q. What experimental limitations arise when extrapolating in vitro results to in vivo models for this compound?

- Methodological Answer : Key limitations include:

- Degradation in Biological Media : Organic degradation (e.g., ester hydrolysis) alters bioavailability. Stabilize samples with protease inhibitors or continuous cooling during assays .

- Protein Binding : Use equilibrium dialysis to measure unbound fractions, as high plasma protein binding (>90%) reduces effective concentrations .

- Metabolite Interference : Identify major metabolites via high-resolution LC-MS and test their activity in parallel .

Stability & Storage

Q. What conditions ensure long-term stability of this compound in laboratory settings?

- Methodological Answer :

- Storage : Keep in airtight containers under inert gas (N) at -20°C. Avoid repeated freeze-thaw cycles .

- Solvent Compatibility : Use anhydrous DMSO or acetonitrile for stock solutions; aqueous buffers (pH 6–7) are acceptable for short-term use .

- Stability Monitoring : Perform quarterly HPLC analyses to detect degradation (e.g., new peaks at 254 nm) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.